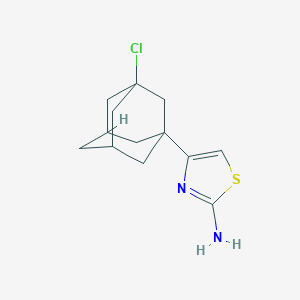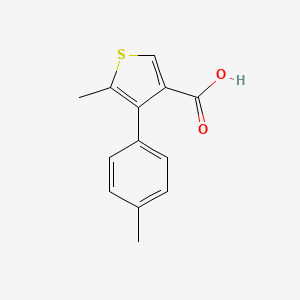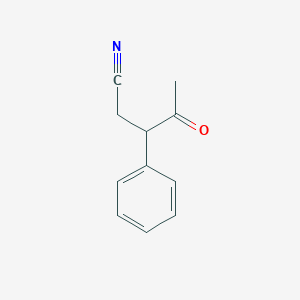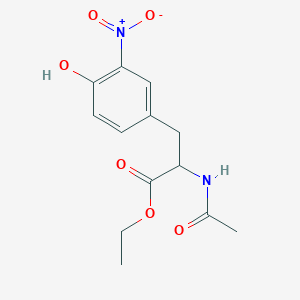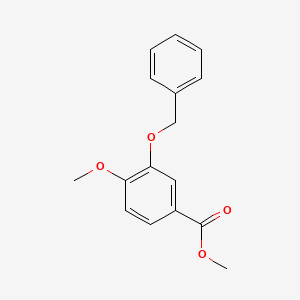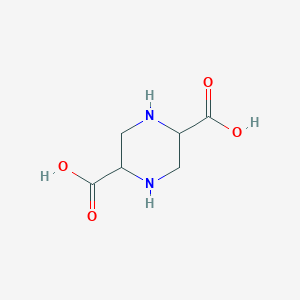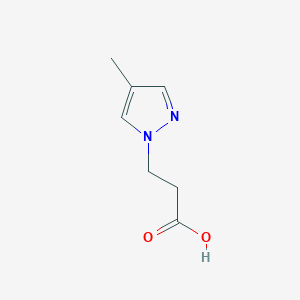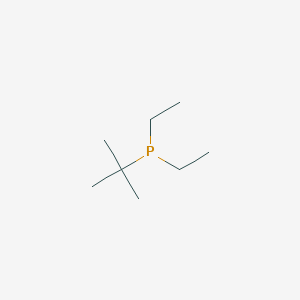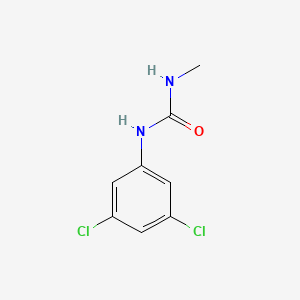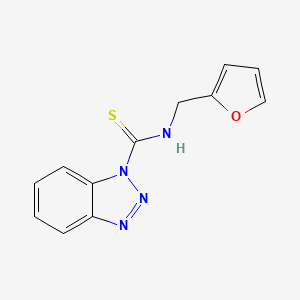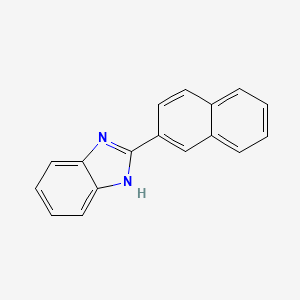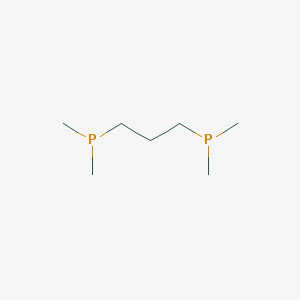![molecular formula C9H10N2O4 B1608458 3-[(2-硝基苯基)氨基]丙酸 CAS No. 38584-58-6](/img/structure/B1608458.png)
3-[(2-硝基苯基)氨基]丙酸
描述
“3-[(2-Nitrophenyl)amino]propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known as “(3S)-3-amino-3-(2-nitrophenyl)propanoic acid” and has a molecular weight of 210.19 . This compound is used in chemical research .
Synthesis Analysis
The synthesis of “3-[(2-Nitrophenyl)amino]propanoic acid” can be achieved from Malonic acid and 2-Nitrobenzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 . The SMILES representation is [NH3+]C@H=O)C1=CC=CC=C1N+=O .
Physical And Chemical Properties Analysis
“3-[(2-Nitrophenyl)amino]propanoic acid” is a solid substance . It is slightly soluble in water . The storage temperature is 0-5°C . It is incompatible with strong oxidizing agents, acids, and bases .
科学研究应用
反刍动物的新陈代谢
- 瘤胃微生物中的解毒作用:已知瘤胃微生物能够解毒3-硝基丙酸(NPA)及相关化合物。这个过程对于反刍动物对含有硝毒素的某些豆科植物的耐受性至关重要。研究表明,瘤胃微生物在体内还原硝基团,将NPA转化为β-丙氨酸,这些微生物进一步代谢这些化合物(Anderson, Rasmussen, & Allison, 1993)。
药理学研究
- 抗疟活性:一项针对结构类似于3-[(2-硝基苯基)氨基]丙酸的化合物的研究发现,某些衍生物对小鼠体内的伯氏疟原虫表现出显著的抗疟活性。这些发现突显了这类化合物在开发新型抗疟药物方面的潜力(Werbel et al., 1986)。
光谱和计算分析
- 振动和电子吸收光谱分析:对3-氨基-3-(2-硝基苯基)丙酸进行的详细研究使用光谱方法分析了分子的键合和反键性质、非线性光学、电子和热力学性质。还进行了分子对接研究,以了解其与不同蛋白质的相互作用,为其潜在的生物医学应用提供了见解(Abraham et al., 2018)。
化学合成和应用
- 合成和评价药物衍生物:一项研究专注于合成3-[(2-硝基苯基)氨基]丙酸的新颖衍生物,并评估其抗氧化、抗炎和抗溃疡活性。这项研究展示了该化合物作为开发各种药理活性剂的前体的潜力(Subudhi & Sahoo, 2011)。
生物学和毒理学研究
- 致突变性和遗传毒性评估:在一项评估3-硝基丙醇(3-nitroxy-propanol)的研究中,这种化合物与3-[(2-硝基苯基)氨基]丙酸密切相关,发现其没有致突变和遗传毒性潜力。这表明相关硝基化合物在生物应用中的安全性(Thiel et al., 2019)。
作用机制
Target of Action
It’s known that this compound is used in chemical research , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s worth noting that a related compound, 3-(2-Nitrophenyl) propionic acid-paclitaxel (NPPA-PTX), is a bioreductive prodrug that can self-assemble to form nanoparticles . This suggests that 3-[(2-Nitrophenyl)amino]propanoic acid might also exhibit unique interactions with its targets.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
As a compound used in chemical research , it likely has diverse effects depending on the specific experimental context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-Nitrophenyl)amino]propanoic acid. For instance, its solubility in water suggests that the compound’s action could be influenced by the hydration status of the tissues in which it is distributed. Additionally, the compound should be stored at a temperature of 0-5°C and is incompatible with strong oxidizing agents, acids, and bases , indicating that its stability and efficacy could be affected by storage conditions.
安全和危害
This compound is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should not be released into the environment . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
属性
IUPAC Name |
3-(2-nitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)5-6-10-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJJDQJGGOPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389044 | |
| Record name | 3-[(2-nitrophenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38584-58-6 | |
| Record name | 3-[(2-nitrophenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

